

Cefuracetime molecular weight and formula

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Compound of Interest

Compound Name: Cefuracetime

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An In-depth Technical Guide to **Cefuracetime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties, analytical methodologies, and the putative mechanism of action for **Cefuracetime**.

Cefuracetime is recognized as an impurity of the second-generation cephalosporin antibiotic, Cefuroxime[1].

Core Molecular Data

The fundamental physicochemical properties of **Cefuracetime** are detailed below, providing essential data for research and analytical applications.

Property	Value
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₈ S[2][3][4][5]
Molecular Weight	423.4 g/mol [2][3][6]
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7-[[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][5]
CAS Number	39685-31-9[1][2][5][6]

Experimental Protocols: Analytical Quantification

The quantification of **Cefuracetime** is critical in the quality control of Cefuroxime preparations. The established method for this analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the separation and quantification of Cefuroxime and its related impurities.

RP-HPLC Method for the Determination of Cefuracetime

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of Cefuroxime and its degradation products, including **Cefuracetime**.

1. Instrumentation and Columns:

- A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
- A C8 or C18 analytical column (e.g., 15 cm x 0.46 cm, 5 µm particle size) is commonly used for separation[5].

2. Chromatographic Conditions:

- Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile[5]. A typical ratio could be 60:35:5 (v/v/v) of buffer:methanol:acetonitrile[5].
- Flow Rate: A flow rate of 1.0 mL/min is generally employed[5].
- Detection: Detection is typically monitored at a wavelength of 278 nm[5][7].
- Column Temperature: The column temperature is often maintained at 35°C to ensure reproducibility[5].

3. Preparation of Solutions:

- Standard Solutions: Prepare a stock solution of a **Cefuracetime** reference standard in a suitable solvent such as methanol. From this stock, prepare a series of working standard solutions of known concentrations through serial dilution with the mobile phase.

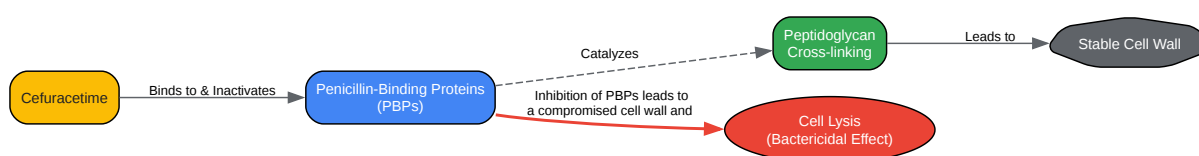
- **Sample Solutions:** Accurately weigh and dissolve the test sample (e.g., Cefuroxime drug substance) in a suitable diluent to achieve a target concentration.

4. Method Validation Parameters:

- **Linearity:** The method should be linear over a specified concentration range. For instance, a linear relationship might be established between 1 and 5 µg/mL[7].
- **Accuracy:** Accuracy is determined through recovery studies by spiking a placebo with known amounts of **Cefuracetime**. Recoveries are expected to be within 98-102%.
- **Precision:** The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) of the results being the primary metric. Intraday and interday precision should be assessed[7].
- **Specificity:** Specificity is demonstrated by the ability of the method to resolve the **Cefuracetime** peak from other potential impurities and the main component, Cefuroxime. Forced degradation studies are often performed to confirm this[5].

Mechanism of Action

As a β -lactam antibiotic within the cephalosporin class, the mechanism of action of **Cefuracetime** is presumed to be consistent with other members of this family. The primary mode of action is the inhibition of bacterial cell wall synthesis[2][3][6].



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Caption: **Cefuracetime** inhibits bacterial cell wall synthesis.

Cephalosporins exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs)[2][6]. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the bacterial cell wall becomes weakened and unable to withstand the internal osmotic pressure, leading to cell lysis and death[3].

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